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Introduction
PRT3789 is a first-in-class, potent, and selective degrader of SWI/SNF-related matrix-

associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). It

operates through a mechanism of synthetic lethality in cancers harboring loss-of-function

mutations in the homologous gene, SMARCA4.[1][2] SMARCA2 and SMARCA4 are mutually

exclusive ATPases in the SWI/SNF chromatin remodeling complex, which plays a crucial role in

regulating gene expression.[1][3] In SMARCA4-deficient tumors, cancer cells become

dependent on SMARCA2 for survival.[1][3] PRT3789, a proteolysis-targeting chimera

(PROTAC), selectively induces the ubiquitination and subsequent proteasomal degradation of

SMARCA2, leading to cell death in these tumors while sparing normal tissues with intact

SMARCA4.[1][2][4]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue

into immunodeficient mice, have emerged as a vital platform for preclinical cancer research.[5]

These models are known to retain the histological and genetic characteristics of the original

patient tumor, making them more predictive of clinical outcomes compared to traditional cell

line-derived xenograft (CDX) models.[5] This document provides detailed application notes and

experimental protocols for the use of PRT3789 in PDX models of SMARCA4-deficient solid

tumors.
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Mechanism of Action and Signaling Pathway
PRT3789 is a heterobifunctional molecule that simultaneously binds to SMARCA2 and an E3

ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to

ubiquitinate SMARCA2, marking it for degradation by the proteasome. The degradation of

SMARCA2 in SMARCA4-mutant cancer cells disrupts the function of the residual SWI/SNF

complex, leading to synthetic lethality.[1]
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Figure 1: Mechanism of action of PRT3789 in SMARCA4-deficient cancer cells.
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Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX)
Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor

tissue.

Materials:

Fresh tumor tissue from a patient with a confirmed SMARCA4-deficient solid tumor, collected

under sterile conditions.

Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female.

Surgical instruments (scalpels, forceps, scissors).

Matrigel® Basement Membrane Matrix.

Phosphate-buffered saline (PBS), sterile.

Anesthesia (e.g., isoflurane).

Analgesics.

Animal housing under specific pathogen-free (SPF) conditions.

Procedure:

Tumor Tissue Preparation:

Immediately after surgical resection, place the tumor tissue in sterile PBS on ice.

In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or

necrotic tissue.

Mince the tumor tissue into small fragments (approximately 2-3 mm³).

Implantation:
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Anesthetize the mouse according to approved institutional animal care and use committee

(IACUC) protocols.

Shave and sterilize the implantation site (typically the flank).

Make a small incision (approximately 5 mm) in the skin.

Create a subcutaneous pocket using blunt dissection.

Mix the tumor fragments with an equal volume of Matrigel®.

Implant one to two tumor fragments into the subcutaneous pocket.

Close the incision with surgical clips or sutures.

Post-operative Care and Monitoring:

Administer analgesics as per IACUC guidelines.

Monitor the mice regularly for signs of distress, infection, and tumor growth.

Tumor growth can be monitored by caliper measurements. Tumor volume can be

calculated using the formula: Volume = (Length x Width²) / 2.

Passaging:

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the

mouse.

Aseptically resect the tumor and process it as described in step 1 for implantation into new

host mice (passage 1 or P1). It is recommended to use early passage tumors (P1-P4) for

drug efficacy studies to maintain the fidelity of the original tumor.[6]
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Figure 2: Workflow for the establishment of patient-derived xenograft (PDX) models.

PRT3789 Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study of PRT3789 in established PDX models.

Materials:

Established PDX models with confirmed SMARCA4-deficient tumors.
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PRT3789, formulated for intravenous (IV) or subcutaneous (SC) administration.

Vehicle control solution.

Calipers for tumor measurement.

Animal balance.

Procedure:

Cohort Formation:

When PDX tumors reach a volume of 100-200 mm³, randomize the mice into treatment

and control groups (n=8-10 mice per group).

Record the initial tumor volume and body weight of each mouse.

Dosing:

Administer PRT3789 at the desired dose and schedule. Based on preclinical data, a

starting dose of 200 mg/kg subcutaneously every three days can be considered.[7] Clinical

trial protocols for PRT3789 have explored intravenous administration once a week.[2] The

optimal route and schedule should be determined empirically for each PDX model.

Administer the vehicle control to the control group using the same schedule and route.

Monitoring and Data Collection:

Measure tumor volume and body weight 2-3 times per week.

Monitor the mice for any signs of toxicity.

The study duration is typically 21-28 days, or until tumors in the control group reach the

predetermined endpoint.

Data Analysis:

Calculate the mean tumor volume for each group at each time point.
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Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor

volume of treated group at end of study / Mean tumor volume of control group at end of

study)] x 100.

Assess statistical significance between the treated and control groups.

Data Presentation
Preclinical Efficacy of PRT3789 in a SMARCA4-deficient
NSCLC PDX Model

Treatment
Group

Dosing
Regimen

Mean Initial
Tumor
Volume
(mm³)

Mean Final
Tumor
Volume
(mm³)

Tumor
Growth
Inhibition
(TGI) (%)

p-value

Vehicle

Subcutaneou

s, every 3

days

150 ~850 - -

PRT3789

200 mg/kg,

subcutaneou

s, every 3

days

150 ~200 >75% <0.0001

Data adapted from a presentation by Prelude Therapeutics.[7] The final tumor volumes are

estimated from the provided graph.

Clinical Trial Dosing Cohorts for PRT3789
(Monotherapy)
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Dose Level Route of Administration Dosing Schedule

24 mg Intravenous Once weekly

48 mg Intravenous Once weekly

80 mg Intravenous Once weekly

120 mg Intravenous Once weekly

160 mg Intravenous Once weekly

212 mg Intravenous Once weekly

283 mg Intravenous Once weekly

376 mg Intravenous Once weekly

This table summarizes the dose escalation cohorts from the Phase 1 clinical trial of PRT3789
and can be used to inform preclinical dosing strategies.[7]

Pharmacodynamic Analysis
To confirm the mechanism of action of PRT3789 in vivo, pharmacodynamic (PD) studies can

be performed to measure the degradation of SMARCA2 in tumor tissue.

Protocol:

Establish PDX tumors as described above.

Treat a cohort of mice with a single dose of PRT3789 at an efficacious concentration.

At various time points post-dose (e.g., 2, 8, 24, 48, 72 hours), euthanize a subset of mice.

Collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin for subsequent

analysis.

Western Blot Analysis:

Prepare protein lysates from the frozen tumor tissue.
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Perform western blotting using antibodies specific for SMARCA2 and a loading control

(e.g., GAPDH or β-actin).

Quantify the band intensities to determine the extent and duration of SMARCA2

degradation.

Immunohistochemistry (IHC):

Perform IHC on formalin-fixed, paraffin-embedded tumor sections using an antibody

against SMARCA2.

This will provide spatial information on SMARCA2 degradation within the tumor tissue.

Established PDX Model

Single dose of PRT3789

Euthanize at various
time points post-dose

Collect Tumor Tissue

Pharmacodynamic Analysis

Western Blot for SMARCA2 IHC for SMARCA2
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Figure 3: Workflow for pharmacodynamic analysis of PRT3789 in PDX models.

Conclusion
PRT3789 represents a promising targeted therapy for patients with SMARCA4-deficient solid

tumors. The use of patient-derived xenograft models is a critical component of the preclinical

evaluation of this novel SMARCA2 degrader. The protocols and application notes provided

here offer a framework for researchers to design and execute robust in vivo studies to further

investigate the therapeutic potential of PRT3789. Careful adherence to these methodologies

will facilitate the generation of high-quality, reproducible data to inform clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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